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Compound of Interest

Compound Name: A 419259

Cat. No.: B1145261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pyrrolo-pyrimidine

scaffold, the core structure of A-419259, a potent inhibitor of Src family kinases. This document

details the chemical synthesis, biological activity, mechanism of action, and relevant

experimental protocols associated with this important pharmacological agent.

Introduction to the Pyrrolo-pyrimidine Scaffold of A-
419259
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal

chemistry, known for its diverse biological activities.[1][2][3] A-419259, a second-generation

pyrrolo-pyrimidine derivative, has emerged as a highly selective and potent inhibitor of the Src

family of non-receptor tyrosine kinases, playing a crucial role in cancer research.[4][5] These

kinases, including Src, Lck, Lyn, and Hck, are key regulators of various cellular processes such

as cell growth, proliferation, differentiation, and survival.[6] Dysregulation of Src family kinase

activity is frequently observed in various human cancers, making them attractive targets for

therapeutic intervention.

A-419259 demonstrates significant inhibitory activity against several Src family kinases, leading

to the induction of apoptosis and suppression of proliferation in various cancer cell lines,

particularly in chronic myeloid leukemia (CML).[4][5][7][8] Its mechanism of action involves the
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disruption of critical oncogenic signaling pathways, most notably the Bcr-Abl signaling cascade.

[6]

Chemical Structure and Properties
The core of A-419259 is the 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety. The systematic name

for A-419259 is 7-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-

pyrrolo[2,3-d]pyrimidin-4-amine.[6]

Chemical Structure of A-419259:

Physicochemical Properties:

Property Value Reference

Molecular Formula C29H34N6O [6]

Molecular Weight 482.6 g/mol [6]

CAS Number 364042-47-7 [6]

Solubility Soluble in DMSO [6]

Quantitative Biological Activity
A-419259 exhibits potent inhibitory activity against several Src family kinases. The following

table summarizes the half-maximal inhibitory concentrations (IC50) of A-419259 against key

kinases and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of A-419259
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Target
Kinase

IC50 (nM) Cell Line IC50 (µM)
Biological
Effect

Reference(s
)

Src 9 K-562 0.1 - 0.3

Inhibition of

proliferation,

Induction of

apoptosis

[4][5][6][9]

Lck <3 Meg-01 0.1
Inhibition of

proliferation
[4][5][6][9]

Lyn <3
DAGM/Bcr-

Abl
0.1 - 0.3

Inhibition of

proliferation
[4][7]

Hck 11.26 - - - [6]

c-Abl 3000 - - - [6]

PKC >33,000 - - - [6]

Mechanism of Action and Signaling Pathways
A-419259 exerts its anti-cancer effects by inhibiting Src family kinases, which are crucial

components of the Bcr-Abl signaling pathway, a hallmark of chronic myeloid leukemia (CML).

The constitutively active Bcr-Abl fusion protein activates multiple downstream signaling

pathways, leading to uncontrolled cell proliferation and survival. Src family kinases are key

downstream effectors of Bcr-Abl. By inhibiting these kinases, A-419259 effectively blocks these

oncogenic signals.

The following diagram illustrates the proposed mechanism of action of A-419259.
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Caption: Mechanism of action of A-419259.

Experimental Protocols
General Synthesis of the Pyrrolo[2,3-d]pyrimidine
Scaffold
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The synthesis of the pyrrolo[2,3-d]pyrimidine core, the scaffold of A-419259, can be achieved

through various synthetic routes. A common approach involves the construction of the

pyrimidine ring onto a pre-existing pyrrole framework or vice versa. The following is a

generalized synthetic workflow.

Start
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Condensation/
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Caption: General synthetic workflow for A-419259.

A plausible synthetic approach for the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 4-

chloro-5-iodopyrrolo[2,3-d]pyrimidine with appropriate boronic acids or organostannanes via

Suzuki or Stille coupling to introduce the desired aryl or heteroaryl groups at the C5 position.

The substituent at the N7 position is typically introduced via N-alkylation.

Detailed Protocol for a Key Synthetic Step (Suzuki Coupling):

Materials: 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, (4-phenoxyphenyl)boronic acid,

Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)), 2M aqueous sodium carbonate

solution, and a suitable solvent system (e.g., 1,4-dioxane/water).

Procedure: a. To a reaction vessel, add 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1

equivalent), (4-phenoxyphenyl)boronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05

equivalents). b. Purge the vessel with an inert gas (e.g., argon or nitrogen). c. Add the

solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). d. Add the 2M aqueous sodium carbonate

solution (2 equivalents). e. Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor

the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature. g.

Perform an aqueous work-up by adding water and extracting the product with an organic

solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column
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chromatography on silica gel to obtain the desired 4-chloro-5-(4-phenoxyphenyl)-7H-

pyrrolo[2,3-d]pyrimidine.

In Vitro Src Kinase Activity Assay
The inhibitory activity of A-419259 against Src kinase can be determined using an in vitro

kinase assay. A common method is a radiometric assay that measures the incorporation of

radiolabeled phosphate from [γ-³²P]ATP into a specific substrate.

Workflow for Src Kinase Assay:
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Caption: Workflow for in vitro Src kinase assay.
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Detailed Protocol:

Materials: Recombinant active Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr)

4:1), [γ-³²P]ATP, A-419259, kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂,

1 mM EGTA, 2 mM DTT), and 0.75% phosphoric acid.

Procedure: a. Prepare serial dilutions of A-419259 in DMSO. b. In a 96-well plate, add the

kinase assay buffer, the peptide substrate, and the diluted A-419259 or DMSO (for control).

c. Pre-incubate the plate at room temperature for 10 minutes. d. Initiate the kinase reaction

by adding a mixture of Src kinase and [γ-³²P]ATP. e. Incubate the plate at 30°C for a defined

period (e.g., 30-60 minutes). f. Stop the reaction by adding 0.75% phosphoric acid. g. Spot a

portion of the reaction mixture onto a P81 phosphocellulose filter mat. h. Wash the filter mat

extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. i. Dry the filter

mat and measure the incorporated radioactivity using a scintillation counter. j. Calculate the

percentage of inhibition for each concentration of A-419259 and determine the IC50 value by

fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR)
The biological activity of pyrrolo-pyrimidine inhibitors is highly dependent on the nature and

position of substituents on the core scaffold. For A-419259 and its analogs, key structural

features influencing their inhibitory potency and selectivity against Src family kinases have

been identified.

The 4-amino group: The amino group at the C4 position of the pyrimidine ring is crucial for

hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The C5 substituent: The 4-phenoxyphenyl group at the C5 position occupies a hydrophobic

pocket in the kinase domain, contributing significantly to the binding affinity. Modifications in

this region can modulate potency and selectivity.

The N7 substituent: The trans-4-(4-methyl-1-piperazinyl)cyclohexyl group at the N7 position

extends out of the ATP-binding site and interacts with the solvent-exposed region. This

substituent plays a role in improving physicochemical properties and can influence the

overall selectivity profile.
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Conclusion
The pyrrolo-pyrimidine scaffold of A-419259 represents a significant advancement in the

development of selective Src family kinase inhibitors. Its potent and selective inhibition of these

key oncogenic drivers has demonstrated promising therapeutic potential, particularly in the

context of CML. The information provided in this technical guide, including the synthetic

strategies, biological data, and detailed experimental protocols, serves as a valuable resource

for researchers and drug development professionals working to further explore and exploit the

therapeutic potential of this important class of kinase inhibitors. Further research into the

structure-activity relationships and optimization of the physicochemical properties of this

scaffold may lead to the development of even more effective and safer anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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